(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

説明

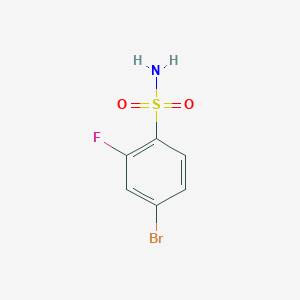

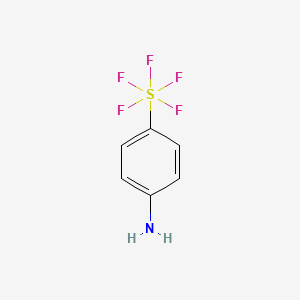

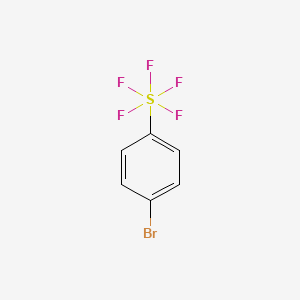

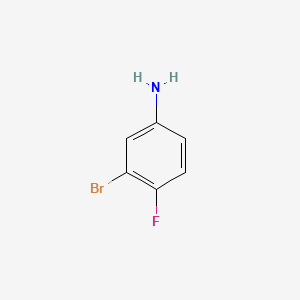

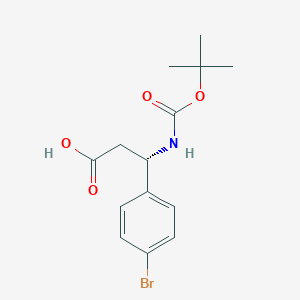

“(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid” is a phenylalanine derivative . The molecule contains a core structure similar to the amino acid phenylalanine, with a bromine substitution on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group.

Synthesis Analysis

The Boc protecting group is commonly used in peptide synthesis to temporarily mask the reactivity of an amino group while allowing for chain elongation. Once the desired peptide sequence is built, the Boc group can be selectively removed to reveal the free amino group for further reactions.

Molecular Structure Analysis

The molecular formula of this compound is C14H18BrNO4 . It contains a core structure similar to the amino acid phenylalanine, with a bromine substitution on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group.

Chemical Reactions Analysis

The Boc protecting group is commonly used in peptide synthesis to temporarily mask the reactivity of an amino group while allowing for chain elongation. Once the desired peptide sequence is built, the Boc group can be selectively removed to reveal the free amino group for further reactions.

Physical And Chemical Properties Analysis

The molecular weight of this compound is 344.20 g/mol . The molecular formula is C14H18BrNO4 .

科学的研究の応用

Pharmacology

In pharmacology, Boc-4-bromo-D-beta-phenylalanine is utilized as a building block for the synthesis of peptide-based drugs . Its bromine atom can be strategically replaced or used in coupling reactions to create diverse pharmacologically active peptides. The compound’s protective Boc group ensures the amino acid’s integrity during synthesis, making it a valuable asset in drug development.

Biochemistry

Biochemists employ Boc-4-bromo-D-beta-phenylalanine in the study of protein structure and function . By incorporating this amino acid into peptides, researchers can investigate the impact of halogenated amino acids on protein folding, stability, and interactions. This can provide insights into the design of novel enzymes or the understanding of disease-related misfolding.

Medicinal Chemistry

In medicinal chemistry, this compound is used for the modification of lead compounds to improve their pharmacokinetic properties . The introduction of a bromine atom can enhance the binding affinity of a drug candidate or alter its metabolism, potentially leading to more effective therapeutics.

Organic Synthesis

Organic chemists utilize Boc-4-bromo-D-beta-phenylalanine in synthetic pathways to construct complex molecules . Its Boc group is a common protecting group for amines, allowing for selective reactions elsewhere in the molecule. The bromine atom also serves as a reactive site for further functionalization through various organic reactions.

Industrial Applications

While specific industrial uses of Boc-4-bromo-D-beta-phenylalanine are not widely documented, compounds like this are often used in the synthesis of dyes, resins, and other materials where the introduction of a bromine atom can confer desirable properties such as flame retardancy .

Drug Development

In drug development, Boc-4-bromo-D-beta-phenylalanine is a candidate for the creation of prodrugs or the optimization of lead compounds . Its structural features can be exploited to improve drug delivery, target specificity, or to create a prodrug that is activated once inside the body.

Research and Development

This compound is a staple in R&D laboratories for the development of new synthetic methodologies or as a standard in analytical techniques . It can be used to calibrate instruments or as a reference compound in mass spectrometry and other analytical methods.

Chemical Analysis

In chemical analysis, Boc-4-bromo-D-beta-phenylalanine is used as a reference material for method development and validation . Its well-defined structure and properties make it an excellent standard for developing analytical protocols in various chemical assays.

作用機序

Target of Action

The compound, also known as Boc-4-bromo-D-beta-phenylalanine, is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes

Mode of Action

As a phenylalanine derivative, it may interact with the body’s metabolic processes involving phenylalanine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

The compound, being a derivative of phenylalanine, may be involved in the biochemical pathways where phenylalanine plays a role. Phenylalanine is a precursor for tyrosine, the monoamine signaling molecules dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the skin pigment melanin . .

Pharmacokinetics

The compound’s solubility in DMSO is reported to be 100 mg/mL , which may influence its bioavailability.

Result of Action

As a phenylalanine derivative, it may have potential effects related to the functions of phenylalanine and its role in protein synthesis and enzymatic reactions .

特性

IUPAC Name |

(3S)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMLGGRVTAXBHI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370333 | |

| Record name | (3S)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261165-06-4 | |

| Record name | (βS)-4-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261165-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。